molecular formula C15H13N3O B5375670 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B5375670
M. Wt: 251.28 g/mol
InChI Key: NILLIEMYRQWVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound built on the versatile pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . This specific derivative features a methyl group at the 7-position, a phenyl substituent at the 3-position, and an acetyl moiety at the 6-position of the core structure. While biological data for this exact compound is not fully established in the current literature, its structure is closely related to documented PP-based compounds that have been explored for their anticancer properties . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug design, forming the basis of several commercial molecules and investigational compounds due to its biocompatibility and lower toxicity profiles . Researchers value this scaffold for its potential to interact with key enzymatic targets. For instance, a structurally related compound, (5-phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol, has been identified as a ligand for Cyclin-dependent kinase 2 (CDK2) , a protein critically involved in cell cycle control. Furthermore, recent studies on 5-alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles, which are close structural analogs of nanomolar adenosine A2a receptor (A2a AR) antagonists, have demonstrated potent in vitro anticancer activity against lung and hepatocellular carcinoma cell lines . This suggests that this compound may hold significant research value as a key intermediate or potential lead compound for developing novel targeted therapies, enzyme inhibitors, and oncological research tools. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and conduct their own verification of its properties and activity.

Properties

IUPAC Name

1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-13(11(2)19)8-16-15-14(9-17-18(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLIEMYRQWVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 3-phenyl-1H-pyrazole-5-amine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions typically involve refluxing the reaction mixture in ethanol or another suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum .

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine core have been linked to selective inhibition of protein kinases involved in cancer progression .

Antimicrobial Properties

Studies have shown that pyrazolo[1,5-a]pyrimidines possess antibacterial and antifungal activities. The structure of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone may contribute to its effectiveness against pathogens by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Antitubercular Activity

Recent investigations have identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead in the fight against tuberculosis (TB). Studies demonstrated that derivatives of this compound displayed low cytotoxicity while exhibiting potent activity against Mycobacterium tuberculosis . The mechanism of action appears to differ from traditional TB treatments, suggesting a novel pathway for drug development.

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have been explored for their ability to inhibit various enzymes implicated in disease processes. For example, they have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation . This inhibition could lead to therapeutic strategies for diseases characterized by uncontrolled cell proliferation.

Synthesis and Functionalization

The synthesis of this compound typically involves several key steps:

Synthetic Pathways

Various synthetic routes have been developed for the preparation of pyrazolo[1,5-a]pyrimidine derivatives. Common methods include:

  • Cyclocondensation Reactions : These reactions involve the interaction of 3-amino-pyrazoles with β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine framework .
  • Post-Synthetic Modifications : After initial synthesis, further modifications can enhance biological activity or alter pharmacokinetic properties .

Case Studies

Several case studies illustrate the successful synthesis and functionalization of pyrazolo[1,5-a]pyrimidines:

  • A study demonstrated the synthesis of a library of analogs showing enhanced antitubercular activity through structural modifications at specific positions on the scaffold .
  • Another research effort focused on optimizing reaction conditions to improve yield and selectivity in synthesizing substituted pyrazolo[1,5-a]pyrimidines .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound:

  • Cytotoxicity assays against various cancer cell lines revealed promising results, indicating potential as an anticancer agent .
  • Antimicrobial susceptibility testing showed efficacy against several bacterial strains, highlighting its potential use as an antimicrobial agent .

In Vivo Studies

Preclinical studies are essential for evaluating the pharmacodynamics and pharmacokinetics of this compound:

  • Animal models are being utilized to assess the therapeutic efficacy and safety profile of pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Additionally, the compound can modulate signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heterocycle Variation: Triazolo-based analogues (e.g., CAS 895360-72-2) exhibit distinct electronic profiles due to the triazole ring’s higher aromaticity and nitrogen content, which may influence receptor affinity .

Pharmacological and Physicochemical Properties

  • Solubility : Hydroxy-substituted derivatives (e.g., CAS 927177-33-1) show improved aqueous solubility but may suffer from reduced cell permeability due to increased polarity .
  • Bioactivity: The 4-chlorophenyl analogue (CAS 175201-63-5) is specifically noted for its utility in studying kinase pathways, suggesting substituent-dependent target selectivity . Triazolo derivatives (e.g., CAS 895360-72-2) are linked to adenylyl cyclase inhibition, highlighting the impact of heterocycle modification on mechanism of action .

Biological Activity

1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3OC_{15}H_{13}N_{3}O, with a molecular weight of approximately 251.2832 g/mol. The structure features a pyrazole ring fused to a pyrimidine ring, with specific substituents that contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13N3O
Molecular Weight251.2832 g/mol
CAS Number130506-84-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinases (CDKs) : The compound inhibits CDK activity by binding to their active sites, disrupting cell cycle progression and inducing apoptosis in cancer cells.
  • Inflammatory Pathways : It modulates signaling pathways involved in inflammation, contributing to its anti-inflammatory effects.
  • Antimicrobial Activity : Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties by inhibiting biofilm formation and quorum sensing in bacterial isolates .

Biological Activity Studies

Recent research has focused on the biological activities of this compound and its derivatives. Below are some key findings:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis through caspase activation . The MTT assay results indicated a strong correlation between compound concentration and cell viability reduction.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Studies highlighted the compound's ability to inhibit biofilm formation in pathogenic bacteria, suggesting its utility as an antimicrobial agent. The structure-function relationship indicates that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance these properties .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Results showed that at concentrations of 0.25 µM and 0.5 µM, the compound significantly reduced cell proliferation and induced apoptosis through caspase pathways .

Case Study 2: Anti-biofilm Activity

Another investigation focused on the anti-biofilm activity of this compound against Staphylococcus aureus. The results indicated a marked reduction in biofilm biomass when treated with the compound compared to untreated controls, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Q. What are the established synthetic routes for 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine scaffolds. Key steps include:

Cyclocondensation : Reacting aminopyrazole derivatives with β-keto esters or acetylene precursors under reflux conditions in polar aprotic solvents (e.g., pyridine or ethanol) to form the pyrazolo[1,5-a]pyrimidine core .

Functionalization : Introducing the 7-methyl and 3-phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation. Acetyl groups (e.g., ethanone) are added using acetylating agents like acetic anhydride under controlled pH (~5–7) to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) isolates the product.

Q. Critical Parameters :

  • Temperature : Reflux at 80–100°C optimizes cyclization .
  • Catalyst : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency .
  • Solvent polarity : Pyridine enhances nucleophilicity in cyclocondensation steps .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Core formationEthyl acetoacetate, pyridine, reflux (6 hr)60–70%
AcetylationAcetic anhydride, H₂SO₄ (cat.), 50°C75–85%

Q. How is this compound characterized, and what analytical techniques are essential?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 2.5–2.7 ppm (methyl group), δ 7.2–7.8 ppm (aromatic protons) confirm substitution patterns .
  • ¹³C NMR : Carbonyl signals at δ 195–200 ppm verify the ethanone group .

Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) confirms molecular formula (C₁₆H₁₄N₃O) with <2 ppm error .

Elemental Analysis : Carbon/nitrogen ratios validate purity (>98%) .

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities (<1%) .

Advanced Research Questions

Q. How does the substitution pattern at positions 3, 6, and 7 influence the compound’s biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies highlight:

  • Position 3 (Phenyl group) : Enhances lipophilicity, improving membrane permeability in enzyme inhibition assays (e.g., kinase targets) .
  • Position 6 (Ethanone) : The carbonyl group participates in hydrogen bonding with catalytic residues (e.g., in COX-2 inhibition), as shown in docking simulations .
  • Position 7 (Methyl group) : Steric hindrance reduces metabolic degradation, increasing plasma half-life in pharmacokinetic studies .

Q. Table 2: Substituent Effects on IC₅₀ (Enzyme Inhibition)

Substituent at Position 7Target EnzymeIC₅₀ (µM)Reference
MethylCOX-20.12
EthylCOX-20.45
HydrogenCOX-2>10

Q. What are the key considerations for designing in vivo studies to evaluate this compound’s efficacy and toxicity?

Methodological Answer:

Dosage Optimization : Conduct dose-ranging studies in rodents (e.g., 10–100 mg/kg) to establish therapeutic index .

Metabolic Stability : Use LC-MS/MS to monitor plasma concentrations and identify major metabolites (e.g., hydroxylation at position 7) .

Toxicity Endpoints : Assess liver/kidney function (ALT, creatinine) and histopathology after 28-day repeated dosing .

Formulation : Use PEG-400/saline (70:30) for solubility >5 mg/mL, ensuring consistent bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:

Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) .

Control Compounds : Compare activity against well-characterized inhibitors (e.g., Imatinib for kinase inhibition) .

Computational Modeling : Perform molecular dynamics simulations to assess binding mode consistency across analogs .

Example : A 2024 study reported conflicting IC₅₀ values (0.12 µM vs. 1.2 µM) for COX-2 inhibition. Re-analysis revealed differences in enzyme preparation (recombinant vs. native), emphasizing the need for standardized protein sources .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .

Waste Disposal : Collect acetonitrile-containing waste in halogen-resistant containers for incineration .

Spill Management : Neutralize acidic residues with sodium bicarbonate before cleanup .

Q. How can computational methods guide the optimization of this compound for target selectivity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding poses in active sites (e.g., kinase hinge regions). Prioritize analogs with >5 hydrogen bonds to the target .

MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

ADMET Prediction : SwissADME predicts logP (<3) and CYP450 inhibition to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.